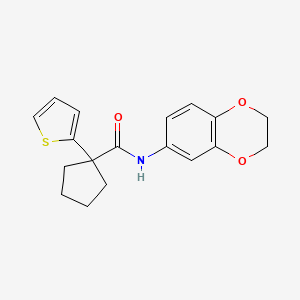

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-17(18(7-1-2-8-18)16-4-3-11-23-16)19-13-5-6-14-15(12-13)22-10-9-21-14/h3-6,11-12H,1-2,7-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNNFVCOXYPOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 285.36 g/mol

Structural Representation

The chemical structure includes a benzodioxin moiety linked to a thiophene and a cyclopentane carboxamide group. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on:

-

Antimicrobial Activity :

- Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation in experimental models, indicating its potential application in treating inflammatory diseases.

-

Anticancer Effects :

- Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

- Inhibition of Specific Enzymes : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.

- Interaction with Cell Signaling Pathways : It is hypothesized to modulate pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus growth at concentrations of 50 µg/mL. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study 3 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption noted in animal models.

- Distribution : High tissue distribution with a preference for liver and lungs.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Predominantly excreted via urine.

Comparison with Similar Compounds

7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Compound 3 in )

- Structure : Combines a coumarin scaffold with a benzodioxin-linked Schiff base.

- Bioactivity: Not explicitly reported, but coumarin derivatives are associated with anticoagulant and antimicrobial properties.

- Key Differences : The target compound lacks the coumarin system and instead incorporates a cyclopentane-thiophene-carboxamide core, which may alter solubility and target specificity .

N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide ()

- Structure : Features a benzodioxin ring, pyrrolidine, and a long-chain amide.

- Bioactivity : Acts as a glucosylceramide synthase inhibitor, relevant for treating lysosomal storage disorders.

- Key Differences : The target compound’s cyclopentane-thiophene system replaces the pyrrolidine-octanamide chain, likely reducing steric bulk and altering enzyme-binding kinetics .

Thiophene-Containing Analogues

Ugi-Azide Four-Component Reaction Product (Compound 9o in )

- Structure : Contains tetrazole, benzodioxin, and thiophene units.

- Synthesis : Produced via Ugi-Azide multicomponent reactions, highlighting modular synthetic routes for benzodioxin-thiophene hybrids.

- Key Differences : The tetrazole ring in 9o introduces polarity and hydrogen-bonding capacity absent in the target compound’s carboxamide group .

Antihepatotoxic Agents ()

- Structure: Flavones and coumarins with 1,4-dioxane rings (e.g., 3',4'-(1",4"-dioxino)flavone).

- Bioactivity : Demonstrated significant protection against CCl4-induced hepatotoxicity in rats, comparable to silymarin.

- Key Differences: The target compound’s cyclopentane-thiophene system lacks the flavonoid backbone critical for antioxidant activity in these analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopentane ring formation via [3+2] cycloaddition or Friedel-Crafts alkylation, followed by carboxamide coupling. Key parameters include:

- Temperature control : Reactions often require low temperatures (−10°C to 25°C) to prevent side reactions (e.g., over-oxidation of the thiophene moiety) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance carboxamide coupling efficiency .

- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation .

- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography (silica gel, 60–120 mesh) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy :

- ¹H NMR : Look for characteristic peaks: δ 7.2–7.4 ppm (thiophene protons), δ 4.2–4.5 ppm (benzodioxin methylene) .

- ¹³C NMR : Cyclopentane carbons appear at δ 30–40 ppm; carbonyl (C=O) at δ 170–175 ppm .

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C20H21NO3S (exact mass: 367.12 g/mol) .

- X-ray crystallography : Resolve stereochemistry of the cyclopentane ring and confirm dihedral angles between aromatic systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response studies : Test across a wide concentration range (nM to μM) in in vitro models (e.g., SH-SY5Y neuronal cells) to identify therapeutic vs. toxic thresholds .

- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to proposed targets (e.g., β-secretase for Alzheimer’s applications) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may contribute to cytotoxicity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

- Methodological Answer :

- Modify substituents :

- Thiophene replacement : Substitute with furan or pyridine to alter lipophilicity (logP) and metabolic stability .

- Benzodioxin ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance oxidative stability .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding to cytochrome P450 enzymes and adjust substituents to reduce off-target metabolism .

- In vivo PK studies : Measure half-life (t1/2) and bioavailability in rodent models using radiolabeled compounds .

Q. What experimental designs are critical for validating its mechanism of action in neurological disorders?

- Methodological Answer :

- Pathway-specific assays :

- Amyloid-β aggregation : Thioflavin T fluorescence assay to assess inhibition .

- Tau hyperphosphorylation : Western blot for phosphorylated tau (AT8 antibody) in primary neuron cultures .

- In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with behavioral tests (Morris water maze) and post-mortem biomarker analysis (Aβ plaques, neuroinflammation) .

- Controls : Include reference compounds (e.g., donepezil for cholinesterase inhibition) and vehicle-treated cohorts to isolate compound-specific effects .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported solubility and stability data?

- Methodological Answer :

- Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. simulated gastric fluid) to account for pH-dependent solubility .

- Stability studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

- Inter-lab validation : Compare data across multiple labs using identical batches and analytical conditions to identify methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.